N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-21-14-8-12(9-15(22-2)16(14)23-3)17(20)19-10-13-11-24-18(25-13)6-4-5-7-18/h8-9,13H,4-7,10-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLIKJHISKMYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-trimethoxybenzamide is a synthetic compound recognized for its potential biological activities. This article delves into its structural characteristics, synthesis methods, biological effects, and relevant case studies.
Structural Characteristics
The compound features a unique spirocyclic structure characterized by the presence of a dioxaspiro framework combined with a trimethoxybenzamide moiety. The molecular formula is with a molecular weight of approximately 349.4 g/mol. The spirocyclic structure contributes to its three-dimensional conformation, which may influence its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Spiroketal Core : This is achieved through reactions involving aliphatic compounds or γ-lactones.
- Attachment of the Trimethoxybenzamide Moiety : This is generally done via nucleophilic substitution reactions where the spiroketal reacts with a trimethoxybenzoyl chloride derivative under basic conditions.
Anticancer Properties
Preliminary studies suggest that this compound exhibits notable anticancer activity. Compounds with similar structural motifs have been investigated for their efficacy against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells may be attributed to its interaction with specific cellular pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate antimicrobial properties. The presence of functional groups such as amides and methoxy groups may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various derivatives of dioxaspiro compounds. The findings indicated that modifications in the benzamide moiety significantly influenced cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted that this compound showed enhanced activity compared to simpler analogs.
Case Study 2: Antimicrobial Assessment
A separate investigation assessed the antimicrobial activity of several dioxaspiro compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| N-(1,4-Dioxaspiro[4.5]decane) | Spirocyclic structure | Anticancer | Larger ring size influencing reactivity |
| 2-(3-Methoxyphenyl)acetamide | Acetamide group | Analgesic | Simpler structure lacking spirocyclic complexity |
| N-(1,4-Dioxaspiro[4.6]nonane) | Spirocyclic framework | Antimicrobial | Distinct pharmacological profile |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations
Spirocyclic vs. Aromatic Substituents: The spirocyclic dioxaspiro group in the target compound contrasts with planar aromatic substituents in analogs like 4a (furan) and N-(4-bromophenyl)-3,4,5-TMB . This rigidity may reduce ring strain and improve stability compared to non-cyclic systems. In contrast, compounds like 1y with a 2-hydroxybenzoyl group exhibit hydrogen-bonding capacity, which may enhance solubility but reduce metabolic resistance .
Electron-Withdrawing vs.
Spectral and Physical Properties :
- Melting points vary significantly: 4a (222–224°C) vs. 4d (214–216°C), highlighting substituent effects on crystallinity .
- IR spectra of analogs show consistent C=O stretches (~1667 cm⁻¹), while ¹H NMR shifts (e.g., δ 11.63 for OH in 1y ) reflect functional group differences .
Synthetic Pathways: The target compound’s synthesis likely involves spiro ring formation, contrasting with hydrazide/oxazolone condensations used for analogs like 2a–c .
Biological Implications :
- While 4a–d are evaluated as chemotherapeutics, the spirocyclic target compound’s unique structure may confer distinct pharmacokinetic profiles, such as reduced cytochrome P450-mediated metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
